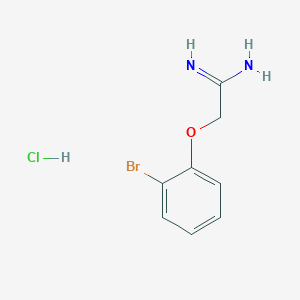

2-(2-Bromo-phenoxy)-acetamidine

Description

2-(2-Bromo-phenoxy)-acetamidine (CAS: 16135-41-4) is an amidine derivative characterized by a bromophenoxy substituent attached to an acetamidine core. The molecular formula is C₉H₁₀BrN₂O₂, with a molecular weight of 257.10 g/mol . Amidines are nitrogen-containing compounds with the general structure R–C(=NH)–NH₂, known for their basicity and ability to participate in hydrogen bonding. The bromophenoxy group in this compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity and biological activity.

Properties

IUPAC Name |

2-(2-bromophenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXQGGUGBPRIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=N)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-phenoxy)-acetamidine typically involves the reaction of 2-bromo-phenol with ethyl bromoacetate to form an intermediate, which is then converted to the acetamidine derivative. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as thionyl chloride and triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-phenoxy)-acetamidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The phenoxy and acetamidine groups can participate in redox reactions.

Condensation Reactions: The compound can form larger molecules through condensation with other reactants.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-(2-Bromo-phenoxy)-acetamidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-phenoxy)-acetamidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-(2-Bromo-phenoxy)-acetamidine and related compounds:

Key Differences and Implications

Substituent Effects: Bromophenoxy vs. Methoxyphenoxy: The bromine atom in this compound increases lipophilicity and may enhance binding to hydrophobic targets compared to the electron-donating methoxy group in 2-(2-methoxyphenoxy)-acetamidine . Amidine vs.

Pharmacological Potential: Bis-amidine Derivatives: Compounds like N,N'-bis-[2-(3-bromo-2-pyridylmethylthio)ethyl]acetamidine exhibit H₂ receptor blocking activity, suggesting that bromine and amidine groups synergize in modulating receptor interactions .

Material Science Applications: Acetamidine thiocyanate demonstrates utility in perovskite solar cells by passivating defects and improving crystallization. This highlights the broader applicability of amidine derivatives in energy materials, though this compound’s role in this field remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.